molecular formula C22H16FN3O4S B2731868 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-fluorophenyl)chromene-3-carboxamide CAS No. 866348-05-2

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-fluorophenyl)chromene-3-carboxamide

Cat. No. B2731868
CAS RN: 866348-05-2
M. Wt: 437.45
InChI Key: BORFLGIYHGGCHD-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-fluorophenyl)chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the synthesis and properties of compounds structurally related to "(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-fluorophenyl)chromene-3-carboxamide." For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions showcases the methodology for generating complex chromene derivatives, highlighting the potential for synthesizing the compound of interest through similar synthetic routes (Nizami & Hua, 2018). Similarly, one-pot, three-component synthesis methods provide efficient routes to novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, underscoring the versatility of chromene derivatives in chemical synthesis and the potential for innovative drug discovery (Pouramiri et al., 2017).

Material Science Research

In material science, the study of polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, for instance, shows the importance of chromene derivatives in developing high-performance materials with excellent thermal stability and solubility properties (Hsiao et al., 2000). This area of research indicates the potential application of chromene derivatives in creating new materials with specialized properties.

Pharmacological Research

The pharmacological exploration of chromene derivatives has identified compounds with significant antibacterial activities, as demonstrated by the synthesis and in vitro evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives (Pouramiri et al., 2017). Additionally, research into anti-proliferative properties and DNA binding of benzochromene derivatives has shown promising results in the context of colorectal cancer treatment, suggesting potential therapeutic applications of chromene derivatives in oncology (Ahagh et al., 2019).

properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-fluorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S/c23-16-10-12-17(13-11-16)24-21(27)19-14-15-6-4-5-9-20(15)30-22(19)25-26-31(28,29)18-7-2-1-3-8-18/h1-14,26H,(H,24,27)/b25-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORFLGIYHGGCHD-LVWGJNHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-fluorophenyl)chromene-3-carboxamide

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